BenchChemオンラインストアへようこそ!

5-cyclopentyl-1,3-thiazole

Kinase inhibitor CDK5/p25 Alzheimer's disease

5-Cyclopentyl-1,3-thiazole (CAS 1936693-05-8, molecular formula C₈H₁₁NS, MW 153.2 g/mol) is a heterocyclic organic compound belonging to the 1,3-thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms with a cyclopentyl substituent at the 5-position. Thiazole derivatives are widely recognized for their diverse biological activities and serve as attractive building blocks in fragment-based drug discovery campaigns.

Molecular Formula C8H11NS
Molecular Weight 153.2
CAS No. 1936693-05-8
Cat. No. B6210398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyclopentyl-1,3-thiazole
CAS1936693-05-8
Molecular FormulaC8H11NS
Molecular Weight153.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclopentyl-1,3-thiazole (CAS 1936693-05-8) – Heterocyclic Building Block for Kinase-Targeted Medicinal Chemistry


5-Cyclopentyl-1,3-thiazole (CAS 1936693-05-8, molecular formula C₈H₁₁NS, MW 153.2 g/mol) is a heterocyclic organic compound belonging to the 1,3-thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms with a cyclopentyl substituent at the 5-position . Thiazole derivatives are widely recognized for their diverse biological activities and serve as attractive building blocks in fragment-based drug discovery campaigns [1]. The cyclopentyl group imparts distinct steric and electronic properties that differentiate this scaffold from its isopropyl, phenyl, and cyclohexyl congeners, making it a valuable intermediate for kinase inhibitor programs and other medicinal chemistry applications [2].

Why 5-Cyclopentyl-1,3-thiazole Cannot Be Replaced by Generic 5-Alkyl or 5-Aryl Thiazole Analogs


Within the 2-aminothiazole CDK5 inhibitor series, systematic SAR studies have demonstrated that the 5-position substituent profoundly influences both kinase inhibitory potency and selectivity [1]. The 5-isopropyl analog (compound 6) and 5-cyclopentyl analog (compound 9) are equipotent against CDK5 (IC₅₀ = 64 nM each), yet the cyclopentyl substitution yields a markedly improved CDK2/CDK5 selectivity ratio of 2.6 compared to 1.5 for isopropyl [1]. Conversely, the 5-phenyl derivative (compound 13) suffers a dramatic ~50-fold drop in CDK5 potency (IC₅₀ = 3,270 nM), while the 5-cyclohexyl analog (compound 10) also exhibits significantly reduced activity [1]. Furthermore, 2-cyclopentyl-1,3-thiazole (CAS 958827-20-8) and 5-cyclopentyl-1,3-thiazole are positional isomers with distinct substitution patterns, each offering different vectors for chemical elaboration . These findings underscore that simple replacement of the cyclopentyl moiety with a sterically or electronically different group can lead to unpredictable and often deleterious changes in biological activity, selectivity, and physicochemical properties .

Quantitative Differentiation Evidence for 5-Cyclopentyl-1,3-thiazole vs. Closest Analogs


CDK5 Kinase Inhibition: Cyclopentyl vs. Isopropyl – Equipotent but More Selective

In a head-to-head SAR comparison within the 2-phenylacetamide-5-substituted-thiazole series, N-(5-cyclopentyl-thiazol-2-yl)-2-phenyl-acetamide (compound 9) demonstrated CDK5/p25 IC₅₀ = 64 nM, equivalent to the 5-isopropyl analog (compound 6, IC₅₀ = 64 nM) [1]. However, the cyclopentyl analog achieved a CDK2/CDK5 selectivity ratio of 2.6, representing a 1.7-fold improvement over the isopropyl analog's selectivity ratio of 1.5, indicating that cyclopentyl provides a superior selectivity window while maintaining full potency [1]. The parent isopropyl compound (1) showed IC₅₀ = 321 nM against CDK5/p25, confirming that both cyclopentyl and isopropyl analogs in the optimized phenylacetamide series represent ~5-fold potency improvements over the initial HTS hit [1].

Kinase inhibitor CDK5/p25 Alzheimer's disease Selectivity profiling

CDK5 Potency: Cyclopentyl Outperforms Phenyl by ~50-Fold

Within the identical 2-phenylacetamide-thiazole chemotype, the 5-cyclopentyl analog (compound 9) exhibited CDK5/p25 IC₅₀ = 64 nM, whereas the 5-phenyl analog (compound 13) showed CDK5/p25 IC₅₀ = 3,270 nM [1]. This represents an approximately 51-fold superiority in potency for the cyclopentyl substituent over the phenyl substituent at the 5-position. Both compounds share the same 2-phenylacetamide side chain, isolating the 5-substituent as the sole variable responsible for this potency differential [1].

Kinase inhibitor CDK5/p25 SAR Cycloalkyl vs. aryl

Cyclopentyl vs. Cyclohexyl: Optimal Ring Size for CDK5 Activity

SAR exploration of cycloalkyl ring size at the 5-position revealed a non-monotonic activity relationship. The 5-cyclopentyl analog (compound 9) maintained good CDK5 potency (IC₅₀ = 64 nM), while the 5-cyclohexyl analog (compound 10) showed a marked drop in activity (IC₅₀ = 390 nM) [1]. The 5-cyclobutyl analog (compound 8) improved potency approximately 3-fold relative to isopropyl (IC₅₀ = 25 nM), indicating that the cyclopentyl ring occupies a balanced steric and conformational space that preserves activity while enabling selectivity optimization [1]. As the authors noted, 'cyclohexyl (10), however, dropped off noticeably in potency' [1].

Kinase inhibitor Cycloalkyl SAR Ring size optimization CDK5/p25

Lipophilicity Differentiation: Cyclopentyl Provides Intermediate logP vs. Phenyl and Parent Thiazole

The predicted logP of 2-cyclopentyl-1,3-thiazole is 2.6–2.8 (XlogP = 2.6; ACD/LogP = 2.80) . This positions the cyclopentyl-substituted thiazole in an intermediate lipophilicity range: substantially more lipophilic than the parent 1,3-thiazole (logP = 1.14) , yet comparable to the 5-phenyl-1,3-thiazole (logP = 2.81) . The cyclopentyl group introduces approximately 1.5–1.7 log units of additional lipophilicity over the parent heterocycle, which can enhance membrane permeability while remaining within drug-like logP space (<5). By contrast, 5-isopropylthiazole derivatives, while not directly measured, are expected to have lower logP values (estimated ~1.8–2.2 based on fragment contributions), making the cyclopentyl variant a more balanced option for targets requiring moderate lipophilicity.

Lipophilicity logP Drug-likeness Physicochemical properties

Volatility and Purification Advantage: Lower Boiling Point vs. 5-Phenylthiazole

2-Cyclopentyl-1,3-thiazole exhibits a predicted boiling point of 234.0 ± 9.0 °C at 760 mmHg, with a flash point of 95.9 °C . In comparison, 5-phenyl-1,3-thiazole has a significantly higher predicted boiling point of 292.7 ± 9.0 °C . This ~59 °C lower boiling point for the cyclopentyl analog translates to easier distillative purification and reduced energy requirements during large-scale synthesis. The calculated density of 1.130 ± 0.06 g/cm³ for the cyclopentyl derivative versus the solid-state character of 5-phenylthiazole (mp 45–46 °C) further differentiates handling and formulation considerations.

Purification Boiling point Distillation Physicochemical handling

Fragment Library Profiling: Thiazole Reactivity and Specific On-Target Engagement Considerations

A 2022 systematic profiling study of 49 fragment-sized thiazoles and thiadiazoles demonstrated that thiazole derivatives can exhibit varying degrees of redox activity, thiol reactivity, and nonspecific inhibition in biochemical assays [1]. The study emphasizes that 'when thiazole derivatives are identified as screening hits, their reactivity should be carefully addressed and correlated with specific on-target engagement' and that 'nonspecific inhibition should be excluded using experimental approaches and in silico predictions' [1]. While this study did not include 5-cyclopentyl-1,3-thiazole specifically, it establishes a class-level framework: the cyclopentyl substituent, being a purely hydrocarbon group without heteroatom functionality, is expected to exhibit lower inherent redox activity compared to amino-, bromo-, or carboxylic acid-substituted thiazole fragments. This makes the 5-cyclopentyl variant potentially more tractable as a fragment hit with fewer assay interference liabilities [1].

Fragment-based drug discovery Thiazole reactivity Assay interference Hit triage

Optimal Application Scenarios for 5-Cyclopentyl-1,3-thiazole Based on Quantitative Differentiation Evidence


CDK5/p25 Inhibitor Lead Optimization Requiring Improved Selectivity Over CDK2

For medicinal chemistry programs targeting cyclin-dependent kinase 5 (CDK5/p25) in Alzheimer's disease or other neurodegenerative indications, 5-cyclopentyl-1,3-thiazole serves as the preferred 5-position substituent scaffold when the goal is to maintain potent CDK5 inhibition (IC₅₀ = 64 nM demonstrated for the 2-phenylacetamide derivative) while achieving superior selectivity against the anti-target CDK2 (selectivity ratio 2.6 vs. 1.5 for the isopropyl analog) [1]. Structure-based design efforts should retain the cyclopentyl ring as a fixed motif while exploring diversity at the 2-amino position to further enhance selectivity.

Fragment-Based Screening Library Construction Requiring Low Intrinsic Reactivity Fragments

5-Cyclopentyl-1,3-thiazole is an ideal candidate for inclusion in fragment-screening libraries where minimizing nonspecific assay interference is paramount. As a purely hydrocarbon-substituted thiazole, it is expected to exhibit lower redox activity and thiol reactivity compared to amino-, bromo-, or carboxyl-substituted analogs, based on class-level profiling data from a 49-compound thiazole fragment library [2]. Its molecular weight (153.2 Da) and calculated logP (2.6–2.8) place it within Rule-of-Three compliant fragment space, and its single rotatable bond (cyclopentyl-thiazole linkage) provides sufficient conformational restriction for efficient binding while maintaining some flexibility .

Scale-Up Synthesis Where Distillative Purification Is Preferred Over Chromatography

For process chemistry groups requiring multi-gram to kilogram quantities of a thiazole intermediate, the 5-cyclopentyl (or 2-cyclopentyl) thiazole scaffold offers a practical advantage: its predicted boiling point of ~234 °C and liquid physical state at ambient temperature enable distillative purification as an alternative to column chromatography . This contrasts favorably with the 5-phenylthiazole analog, which is a solid at room temperature (mp 45–46 °C) with a boiling point ~59 °C higher, making distillation less practical . Procurement specifications should request purity ≥95% with residual solvent documentation to support downstream GMP or non-GMP synthetic routes.

Kinase-Focused Combinatorial Library Synthesis Exploring Cycloalkyl SAR

In parallel synthesis campaigns exploring cycloalkyl substituent effects on kinase selectivity, 5-cyclopentyl-1,3-thiazole provides the optimal ring size for balancing potency and selectivity. Published SAR data demonstrate that the cyclopentyl ring is 6.1-fold more potent than cyclohexyl (64 nM vs. 390 nM CDK5 IC₅₀) while offering improved selectivity over the more potent but less selective cyclobutyl analog [1]. Systematic library enumeration coupling 5-cyclopentyl-1,3-thiazole with diverse amide, urea, or sulfonamide side chains at the 2-position can rapidly map structure-selectivity relationships across the CDK family and beyond.

Quote Request

Request a Quote for 5-cyclopentyl-1,3-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.